molecular formula C19H20N2O B1299918 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one CAS No. 436087-64-8

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one

Cat. No.: B1299918
CAS No.: 436087-64-8
M. Wt: 292.4 g/mol
InChI Key: MZTPZIHLTIBDAY-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one (CAS 436087-64-8) is a small molecule with a molecular formula of C19H20N2O and a molecular weight of 292.37 . This compound belongs to the quinolin-2(1H)-one (carbostyril) class of heterocycles, a scaffold recognized for its broad and significant pharmacological potential . Quinoline derivatives are privileged structures in medicinal chemistry, extensively investigated for activities including anticancer, antibacterial, and antiviral effects . Specifically, derivatives of the quinolin-2-one scaffold have demonstrated notable antiplatelet and antiproliferative activities in scientific research . These compounds are known to influence cardiovascular activity and inhibit processes like arachidonic acid-induced platelet aggregation, with the position of substituents on the quinoline core being a critical factor for potency . As such, this benzylamino-methyl substituted derivative serves as a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of oncology and cardiovascular disease. It is supplied with a Certificate of Analysis and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTPZIHLTIBDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Dimethyl Groups: The methylation of the quinoline core can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Benzylamino Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, altering their function and leading to biological effects.

    Pathways Involved: It may inhibit enzyme activity, induce apoptosis in cancer cells, or disrupt microbial cell membranes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Quinolin-2-one Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one 3: Benzylamino-methyl, 6/8: Me 292.4 Polar amino group; discontinued
6,7-Dimethyl-3-phenyl-1H-quinolin-2-one 3: Phenyl, 6/7: Me ~280 (estimated) Lipophilic phenyl group; lab hazard
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one 6/8: Br, 3/4: dihydro 304.97 Bromo substituents; saturated ring
1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone 3: Acetyl, 6/8: Br, 2: Me Not provided Bromo and acetyl groups; crystallized

Key Observations:

  • Molecular Weight : Brominated derivatives (e.g., 304.97 g/mol in ) are heavier due to bromine’s atomic mass, which may influence pharmacokinetics or material properties.
  • Ring Saturation: The dihydroquinolin-2-one in has a partially saturated ring, reducing planarity and possibly altering receptor binding compared to fully aromatic analogs.

Commercial and Research Relevance

  • Availability : The discontinuation of the target compound contrasts with the availability of brominated and phenyl-substituted derivatives, which may be more widely used in drug discovery .
  • Research Gaps: Limited data on melting points, bioactivity, and detailed synthetic protocols for the target compound highlight opportunities for further study.

Biological Activity

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core structure with specific substitutions that contribute to its biological properties. Its molecular formula is C19H20N2OC_{19}H_{20}N_{2}O, with a molecular weight of approximately 292.37 g/mol. The unique substitution pattern at the 3-position with a benzylamino group and at the 6 and 8 positions with methyl groups is crucial for its bioactivity.

Antimicrobial Activity

Research indicates that 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The compound has also been studied for its antitumor effects. It has shown the ability to inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Table 2: Antitumor Activity Data

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)7.2

The mechanism of action of 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one involves interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, leading to alterations in cellular pathways. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.

Key Molecular Targets

  • Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is critical for its antitumor effects.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

Case Studies

In one study, researchers evaluated the compound's effects on human cancer cell lines and observed that it induced apoptosis through caspase activation pathways. This finding highlights its potential as an anticancer agent.

Case Study Summary:

  • Objective : To evaluate the apoptotic effects of the compound on human cancer cells.
  • Methodology : Treatment of HeLa cells with varying concentrations of the compound followed by assessment of apoptosis markers.
  • Findings : Significant increase in caspase-3 activity was observed at concentrations above 5 µM, indicating a dose-dependent induction of apoptosis.

Q & A

Q. What causes variability in reported melting points?

  • Analysis :
  • Purity : Impurities lower melting points; repurify via recrystallization or column chromatography.
  • Polymorphism : Perform DSC/TGA to detect polymorphic transitions.
  • Method Consistency : Standardize heating rates and sample preparation across trials .

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